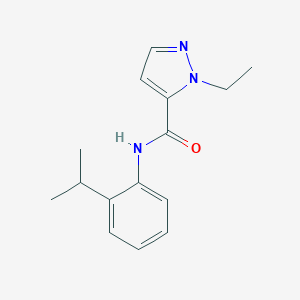![molecular formula C44H38N6 B280466 2-butyl-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole](/img/structure/B280466.png)
2-butyl-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-1-[(2’-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is a derivative of benzimidazole and features a tetrazole ring, which is often associated with biological activity. It is primarily used as an intermediate in the synthesis of various pharmaceutical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-[(2’-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Tetrazole Ring: This step involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.
Coupling with Biphenyl Derivative: The tetrazole intermediate is then coupled with a biphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Formation of Benzimidazole Core: The final step involves the cyclization of the intermediate with an appropriate diamine to form the benzimidazole core.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and improved safety.
Catalyst Recycling: Palladium catalysts used in the coupling reactions are often recycled to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-1-[(2’-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced forms of the compound, often leading to the removal of specific functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
2-Butyl-1-[(2’-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in the treatment of various diseases, including hypertension and cardiovascular disorders.
Industry: Used in the production of pharmaceuticals and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Butyl-1-[(2’-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole involves its interaction with specific molecular targets. The compound is known to:
Inhibit Enzymes: It acts as an inhibitor of certain enzymes, which can lead to therapeutic effects in the treatment of diseases.
Bind to Receptors: The compound can bind to specific receptors in the body, modulating their activity and leading to physiological effects.
Pathways Involved: The compound is involved in pathways related to blood pressure regulation and cardiovascular health.
Comparaison Avec Des Composés Similaires
2-Butyl-1-[(2’-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole is unique due to its specific structure and biological activity. Similar compounds include:
Losartan: A well-known angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Another angiotensin II receptor antagonist with similar applications.
Candesartan: Known for its potent antihypertensive activity.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making 2-Butyl-1-[(2’-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole unique in its applications and effects.
Propriétés
Formule moléculaire |
C44H38N6 |
|---|---|
Poids moléculaire |
650.8 g/mol |
Nom IUPAC |
2-butyl-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole |
InChI |
InChI=1S/C44H38N6/c1-2-3-27-42-45-40-25-15-16-26-41(40)49(42)32-33-28-30-34(31-29-33)38-23-13-14-24-39(38)43-46-48-50(47-43)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-26,28-31H,2-3,27,32H2,1H3 |
Clé InChI |
HJWOAOPDMJTTCO-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES canonique |
CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)

![N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B280393.png)


![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
![N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B280405.png)

